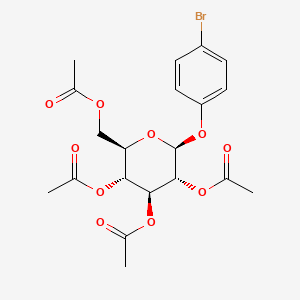![molecular formula C8H11BrO2 B14884739 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H11BrO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which allows for the efficient formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, using a suitable photoinitiator .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene offer bulk manufacturing and sourcing services for 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one, ensuring the availability of this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure and introduce new functionalities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new bicyclic compounds with altered properties .
Applications De Recherche Scientifique
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and developing new bioactive molecules.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.1]heptane: Another member of the bicyclic family, known for its stability and unique properties.
Bicyclo[2.1.1]hexane: A closely related compound with similar structural features and applications.
Uniqueness
2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H11BrO2 |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
2-bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,5-11-7)6(10)2-9/h2-5H2,1H3 |
Clé InChI |
GWCAINZBHTUEGC-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(CO2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




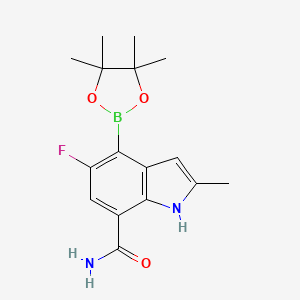
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
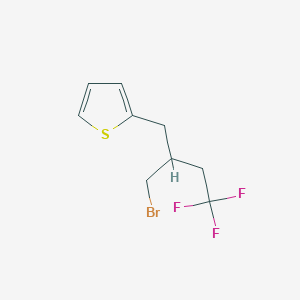

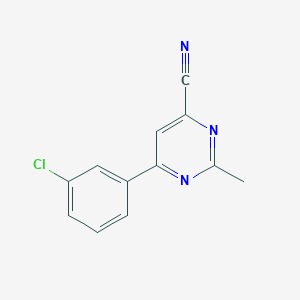
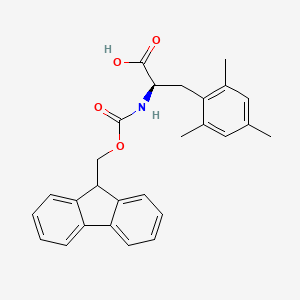
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)

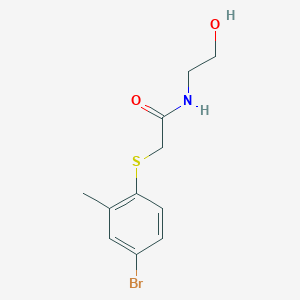
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)

